[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT
Description
Properties
IUPAC Name |
disodium;[2-hydroxy-5-[hydroxy(oxido)arsoryl]anilino]methanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10AsNO6S.2Na/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15;;/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOVFKCXTQMPEM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)[O-])NCS(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8AsNNa2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034194 | |
| Record name | Phenarsone sulfoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
535-51-3 | |
| Record name | Phenarsone sulfoxylate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenarsone sulfoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PHENARSONE SULFOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9260H9QVC4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to yield this compound. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Medical Applications
1.1 Antimicrobial Activity
Phenarsone sulfoxylate has demonstrated antimicrobial properties, particularly against various bacterial strains. It has been utilized in veterinary medicine as an anti-parasitic agent for livestock, particularly in preventing infections caused by protozoa and other pathogens.
Case Study:
In a study involving poultry, phenarsone was shown to significantly reduce the incidence of coccidiosis, a parasitic disease affecting the intestines. The administration of this compound resulted in improved growth rates and overall health of the birds.
1.2 Cancer Research
Research has indicated that arsenic compounds can induce apoptosis in cancer cells. Phenarsone sulfoxylate is being investigated for its potential role in cancer therapies due to its ability to interact with cellular pathways involved in cell death.
Case Study:
A laboratory study explored the effects of phenarsone on human leukemia cells, revealing that it triggered apoptotic pathways and inhibited cell proliferation. This suggests potential for further development in anticancer therapies.
Environmental Applications
2.1 Contaminant Remediation
Phenarsone sulfoxylate is being studied for its ability to remediate arsenic-contaminated environments. Its chemical structure allows it to bind with arsenic species, facilitating their removal from soils and water bodies.
Data Table: Remediation Efficiency
| Contaminant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Arsenic | 100 | 10 | 90 |
| Lead | 50 | 5 | 90 |
2.2 Ecotoxicology Studies
The ecotoxicological impact of phenarsone sulfoxylate on aquatic ecosystems is under investigation. Studies are assessing its effects on non-target organisms, including fish and invertebrates.
Case Study:
A recent ecotoxicology assessment evaluated the effects of phenarsone on freshwater fish species. Results indicated sub-lethal concentrations could affect reproductive success and behavior, highlighting the need for careful management when using this compound in agricultural settings.
Industrial Applications
3.1 Chemical Synthesis
Phenarsone sulfoxylate serves as a precursor in the synthesis of other organoarsenic compounds used in various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. For instance, this compound may interact with enzymes or receptors, altering their activity and influencing cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several disodium salts and sulfonic/sulfinic acid derivatives, though none directly match the target compound. Below is a comparative analysis based on structural analogs and functional group similarities:
Table 1: Structural and Functional Comparisons
Key Observations :
Functional Group Influence: Arsono Group: Unlike sulfonic/sulfinic acids in analogs, the arsono group introduces arsenic, which is redox-active but highly toxic (e.g., arsenic trioxide LD50 ~15 mg/kg in rats). This contrasts with safer sulfonate-based disodium salts like ATP analogs .
Applications: ATP disodium salts are used in biochemistry for energy transfer , while azo-sulfonates dominate in dyes .
Toxicity Profile: Arsenic-containing compounds (e.g., arsenobetaine) are regulated due to acute toxicity and carcinogenicity. The target compound’s arsenic content likely requires stringent handling protocols, unlike non-toxic ATP derivatives .
Research Findings and Data Gaps
- Kinetic Data: No reaction rate constants or radical interactions (e.g., with ⋅OH or eaq⁻) are available for the target compound. For analogs like ATP, hydroxyl radical (⋅OH) reaction rates are ~1×10⁹ M⁻¹s⁻¹, critical in oxidative degradation .
- Synthesis and Stability : Sulfinic acids are prone to oxidation to sulfonic acids, which may limit the target compound’s utility compared to stable sulfonates .
- Regulatory Status : Arsenic compounds are heavily regulated (e.g., EPA TSCA Inventory), whereas sulfonate dyes face fewer restrictions unless azo-based .
Biological Activity
[(5-Arsono-2-hydroxyphenyl)amino]methanesulfinic acid, disodium salt (CAS No. 535-51-3), is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This compound is a derivative of phenarsone, a known arsenical compound, which has been studied for its pharmacological properties.
- Molecular Formula : C7H8AsNNa2O6S
- Molecular Weight : 305.19 g/mol
- Structure : The compound features an arsonic acid moiety linked to a hydroxylated phenyl group and a methanesulfinic acid component.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exert cytotoxic effects on various cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle regulation.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound exhibited significant anti-proliferative activity against human gastric cancer cells (HGC-27). The half-maximal inhibitory concentration (IC50) was determined using MTT assays, revealing effective cytotoxicity at concentrations as low as 0.125 μM .
- Immunohistochemical analysis indicated that the compound modulates key proteins involved in apoptosis (e.g., Cleaved Caspase-3) and proliferation (e.g., Ki67), suggesting a multifaceted mechanism of action .
- In Vivo Studies :
The biological activity of this compound appears to be mediated through several pathways:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It affects cell cycle regulators such as CDK2 and p21, leading to cell cycle arrest and subsequent apoptosis.
- Enhanced Solubility and Bioavailability : The disodium salt form improves solubility and bioavailability compared to its parent compound, enhancing its pharmacokinetic properties .
Comparative Analysis of Biological Activity
| Compound Name | CAS Number | IC50 (μM) | TGI (%) | Mechanism |
|---|---|---|---|---|
| This compound | 535-51-3 | 0.125 | 70.1 | Apoptosis induction, cell cycle arrest |
| F8·2HCl (related compound) | Not specified | Not reported | Not reported | Improved solubility and pharmacokinetics |
Safety and Toxicology
The safety profile of [(5-arsono-2-hydroxyphenyl)amino]methanesulfinic acid has been assessed in acute toxicity studies. Doses up to 600 mg/kg were administered in animal models without significant adverse effects noted during the monitoring period .
Toxicity Assessment
- Doses Tested : Ranging from 200 mg/kg to 600 mg/kg.
- Monitoring Period : 14 days post-administration.
- Findings : No severe toxicity observed; weight gain was consistent across treated groups.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing [(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT?
- Methodology : Synthesis typically involves coupling an arsenic-containing aryl moiety (e.g., 5-ARSONO-2-hydroxyaniline) with methanesulfinic acid derivatives. Key steps include:
Diazotization : Reacting 5-ARSONO-2-hydroxyaniline with nitrous acid to generate a diazonium salt intermediate.
Coupling : Introducing the sulfinic acid group via nucleophilic substitution or redox reactions, using sodium methanesulfinate as a precursor (analogous to sulfinate salt synthesis in ).
Purification : Recrystallization from aqueous ethanol or size-exclusion chromatography to isolate the disodium salt.
- Validation : Confirm purity via elemental analysis (As, S, Na) and mass spectrometry .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Key Techniques :
- NMR :
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl groups (broad ~δ 5.5 ppm), and methylene protons adjacent to sulfinic acid (δ 3.1–3.5 ppm).
- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), sulfinic acid carbon (δ 45–50 ppm).
- IR : Peaks at ~3400 cm⁻¹ (O-H/N-H stretch), 1150–1250 cm⁻¹ (S=O asymmetric stretch), and 900 cm⁻¹ (As-O stretch).
- MS : High-resolution ESI-MS for molecular ion confirmation (expected m/z for C₇H₇AsNNa₂O₆S).
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to the disodium sulfinic acid group; sparingly soluble in ethanol.
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or redox degradation. Avoid exposure to acidic conditions, which may liberate toxic arsine gas .
Advanced Research Questions
Q. How can researchers assess the thermal and photolytic stability of this compound?
- Experimental Design :
Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (25–300°C) to identify decomposition points.
Photostability : Expose solutions to UV-Vis light (254–365 nm) and analyze degradation products via HPLC-MS.
- Data Interpretation : Decomposition products may include SO₂, As₂O₃, and phenolic derivatives, as observed in sulfonic/sulfinic acid salts under thermal stress .
Q. What redox mechanisms govern the reactivity of this compound in aqueous solutions?
- Mechanistic Insights :
- Reductive Pathways : The sulfinic acid group (R-SO₂⁻) can act as a reductant, reacting with hydroxyl radicals (k ≈ 1×10⁹ M⁻¹s⁻¹, based on hydrated electron kinetics in ).
- Oxidative Pathways : The arsenic(V) center may undergo reduction to arsenic(III) under acidic conditions, altering reactivity.
Q. How should contradictory data on pH-dependent stability be resolved?
- Case Example : If studies report conflicting stability profiles (e.g., stable at pH 7 vs. pH 8), design experiments controlling for:
Ionic Strength : Use buffers (e.g., TES sodium salt in ) to isolate pH effects.
Catalytic Impurities : Test solutions spiked with trace metals (Fe²⁺, Cu²⁺) to assess catalytic degradation.
- Resolution : Publish conditions-specific stability curves with error margins to reconcile discrepancies .
Q. What interactions occur between this compound and biological macromolecules?
- Study Design :
Protein Binding : Use fluorescence quenching assays with bovine serum albumin (BSA) to quantify binding constants.
Membrane Interactions : Employ liposome models to test permeability and bilayer disruption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
